molecular formula C10H20ClN B1484717 2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride CAS No. 2098112-67-3

2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride

Cat. No. B1484717
CAS RN: 2098112-67-3
M. Wt: 189.72 g/mol
InChI Key: GMOXSKOGLOKTRF-UHFFFAOYSA-N
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Description

The compound “2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases the three-dimensional (3D) coverage .


Chemical Reactions Analysis

The pyrrolidine ring can be functionalized or modified to generate structural diversity . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment can positively affect the anticonvulsant activity .

Scientific Research Applications

Polar [3+2] Cycloaddition Reactions

  • Synthesis of Pyrrolidines: Pyrrolidines are important heterocyclic organic compounds with biological effects and applications in medicine, dyes, and agrochemicals. A study demonstrated the synthesis of pyrrolidines in [3+2] cycloaddition, showing their potential for creating single reaction products under mild conditions (Żmigrodzka et al., 2022).

Catalytic Applications

  • Recyclable Catalysts for Acylation: A specific pyridine hydrochloride, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), was used as a recyclable catalyst for the acylation of inert alcohols and phenols, demonstrating the role of pyrrolidine derivatives in facilitating chemical transformations (Liu et al., 2014).

Hybrid Ligands for Metal Complexes

  • Synthesis and Crystal Structures of Palladium(II) and Mercury(II) Complexes: Pyrrolidine ring-containing ligands were synthesized and used to form complexes with palladium(II) and mercury(II), showcasing the utility of pyrrolidine derivatives in creating metal-ligand complexes for potential applications in catalysis and material science (Singh et al., 2003).

Synthetic Routes to Functionalized Pyrrolidines

  • Controlled Hydrolysis and Structural Characterization: Research on the controlled hydrolysis of aryltellurium trichlorides using 2-pyrrolidinones led to the isolation and structural characterization of novel compounds, indicating the versatility of pyrrolidine derivatives in synthetic chemistry and material science (Misra et al., 2011).

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its target. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, due to its versatility and the possibility of generating structural diversity, is likely to continue to be a focus in the design of new compounds with different biological profiles .

properties

IUPAC Name

2-(3,3-dimethylcyclobutyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-10(2)6-8(7-10)9-4-3-5-11-9;/h8-9,11H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOXSKOGLOKTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C2CCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride
Reactant of Route 2
2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride
Reactant of Route 3
2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride
Reactant of Route 4
2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride
Reactant of Route 5
2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride
Reactant of Route 6
2-(3,3-Dimethylcyclobutyl)pyrrolidine hydrochloride

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